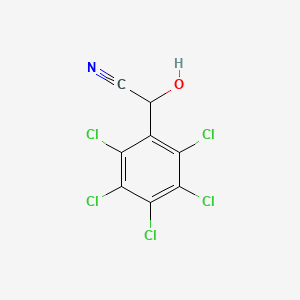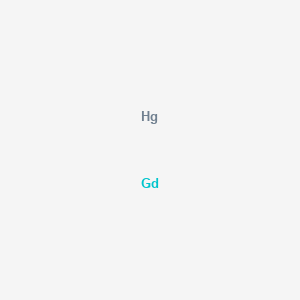
Gadolinium--mercury (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium–mercury (1/1) is a compound formed by the combination of gadolinium and mercury in a 1:1 ratio. Gadolinium is a rare earth element known for its unique magnetic properties, while mercury is a heavy metal with significant applications in various industries. The combination of these two elements results in a compound with distinct chemical and physical properties, making it of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–mercury (1/1) can be achieved through various methods, including direct combination of the elements under controlled conditions. One common approach involves the reaction of gadolinium chloride with mercury in an inert atmosphere to prevent oxidation. The reaction is typically carried out at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods: Industrial production of gadolinium–mercury (1/1) often involves the use of high-purity gadolinium and mercury. The elements are combined in a controlled environment, such as a vacuum or inert gas atmosphere, to prevent contamination and ensure the purity of the final product. Advanced techniques like ultrasonic spray pyrolysis and sol-gel methods may also be employed to enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions: Gadolinium–mercury (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the unique properties of both gadolinium and mercury.
Common Reagents and Conditions: Common reagents used in reactions involving gadolinium–mercury (1/1) include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed: The major products formed from reactions involving gadolinium–mercury (1/1) depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of gadolinium oxide and mercury oxide, while reduction reactions could yield elemental gadolinium and mercury .
科学的研究の応用
Gadolinium–mercury (1/1) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, gadolinium–mercury (1/1) is used as a catalyst in various chemical reactions. Its unique properties make it an effective catalyst for processes such as hydrogenation and oxidation.
Biology: In biological research, gadolinium–mercury (1/1) is studied for its potential use in imaging techniques. The compound’s magnetic properties make it a candidate for use in magnetic resonance imaging (MRI) contrast agents .
Medicine: In medicine, gadolinium–mercury (1/1) is explored for its potential therapeutic applications. Research is ongoing to determine its efficacy in targeted drug delivery and cancer treatment .
Industry: In industrial applications, gadolinium–mercury (1/1) is used in the production of advanced materials, such as high-performance magnets and electronic components .
作用機序
The mechanism of action of gadolinium–mercury (1/1) is primarily influenced by the properties of gadolinium and mercury. Gadolinium’s magnetic properties play a crucial role in its use as an MRI contrast agent, where it enhances the contrast of images by shortening the spin-lattice relaxation time (T1) of voxels in which it is present . Mercury’s chemical reactivity contributes to the compound’s effectiveness in catalytic and industrial applications .
類似化合物との比較
- Gadolinium oxide (Gd2O3)
- Gadolinium chloride (GdCl3)
- Gadolinium nitrate (Gd(NO3)3)
- Gadolinium acetate (Gd(CH3COO)3)
- Manganese-based contrast agents (as an alternative to gadolinium-based agents)
Uniqueness: The uniqueness of gadolinium–mercury (1/1) lies in its combination of gadolinium’s magnetic properties and mercury’s chemical reactivity. This combination results in a compound with distinct characteristics that make it valuable in various scientific and industrial applications.
特性
CAS番号 |
12024-61-2 |
|---|---|
分子式 |
GdHg |
分子量 |
357.8 g/mol |
IUPAC名 |
gadolinium;mercury |
InChI |
InChI=1S/Gd.Hg |
InChIキー |
ZGMFBCKTUVASSC-UHFFFAOYSA-N |
正規SMILES |
[Gd].[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)
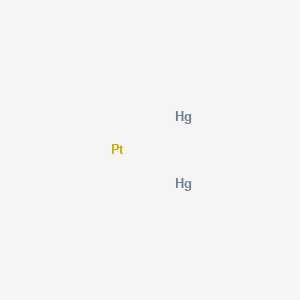

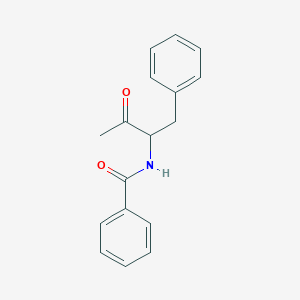
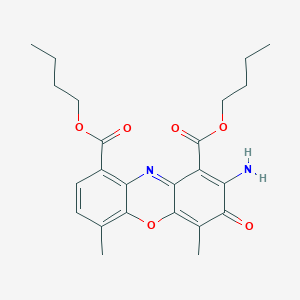

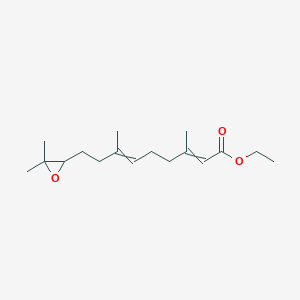

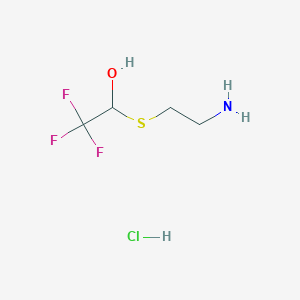
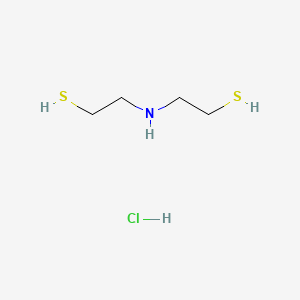
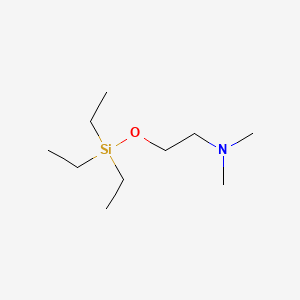
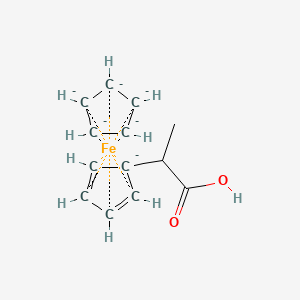
![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
